molecular formula C18H19N3O2S3 B2913733 N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252905-37-5

N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2913733
CAS No.: 1252905-37-5
M. Wt: 405.55
InChI Key: KYFBEDLEFQCSGI-UHFFFAOYSA-N
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Description

The compound N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfanylacetamide linker and a 3-(methylsulfanyl)phenyl substituent.

Key structural features:

  • Thieno[3,2-d]pyrimidinone core: Provides rigidity and hydrogen-bonding capacity.
  • Sulfanylacetamide bridge: Enhances solubility and facilitates interactions with biological targets.
  • 3-(Methylsulfanyl)phenyl group: Introduces hydrophobic and electron-rich properties.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S3/c1-3-8-21-17(23)16-14(7-9-25-16)20-18(21)26-11-15(22)19-12-5-4-6-13(10-12)24-2/h4-7,9-10H,3,8,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFBEDLEFQCSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, also known as E717-0180, is a compound of considerable interest due to its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings.

The compound has the following chemical properties:

  • Molecular Formula : C22H22N4O2S
  • Molecular Weight : 406.51 g/mol
  • LogP : 4.026
  • Water Solubility (LogSw) : -3.96
  • Hydrogen Bond Acceptors : 6
  • Hydrogen Bond Donors : 1

Research indicates that E717-0180 may exhibit multiple mechanisms of action, particularly in its role as an inhibitor in various biochemical pathways. The compound's structure suggests potential interactions with enzymes involved in nucleotide biosynthesis, which is critical for cellular proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of E717-0180. In vitro assays demonstrated significant inhibitory effects on various cancer cell lines, including:

Cell LineIC₅₀ (µM)Reference
MCF-75.85
A5494.53
HeLa7.49

The compound showed comparable effectiveness to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil, indicating its potential as a novel anticancer agent.

Enzyme Inhibition

E717-0180 has been evaluated for its inhibitory effects on key enzymes involved in cancer metabolism:

  • Cholinesterase Inhibition : The compound demonstrated a significant inhibitory effect on acetylcholinesterase (AChE), with an IC₅₀ value lower than that of standard inhibitors used in Alzheimer's treatment .

Molecular Docking Studies

Molecular docking studies suggest that E717-0180 binds effectively to target sites within the active sites of relevant enzymes, enhancing its potential as a therapeutic agent. The binding affinity and interaction profiles indicate a promising structure–activity relationship that could be exploited for further drug development.

Case Studies

A notable case study involved the application of E717-0180 in combination therapies. When used alongside standard treatments, it enhanced the overall efficacy against resistant cancer cell lines, demonstrating its ability to overcome drug resistance mechanisms .

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Toxicology Profiles : Understanding the safety and side effects associated with prolonged use.
  • Clinical Trials : To evaluate its effectiveness in human subjects and establish dosage guidelines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with similar thienopyrimidinone derivatives:

Compound Name / ID Core Structure Substituents (R-group) Molecular Formula Molecular Weight Key Features Reference
Target Compound Thieno[3,2-d]pyrimidinone 3-(Methylsulfanyl)phenyl C₁₈H₁₇N₃O₂S₃ ~427.5* Methylsulfanyl enhances lipophilicity Inferred
2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidinone 2-(Trifluoromethyl)phenyl C₁₈H₁₆F₃N₃O₂S₂ 427.5 CF₃ group improves metabolic stability
N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno...acetamide Thieno[3,2-d]pyrimidinone 2-Chloro-4-methylphenyl C₂₃H₂₀ClN₃O₃S₂ 486.0 Chlorine and methoxy groups increase polarity
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone 2,3-Dichlorophenyl C₁₃H₁₁Cl₂N₃O₂S 344.2 Dichloro substitution enhances bioactivity

Note: Molecular weight for the target compound is estimated based on structural similarity to .

Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., CF₃ in ) improve metabolic stability but may reduce solubility. Halogenated substituents (e.g., Cl in ) enhance binding affinity to hydrophobic enzyme pockets.
  • Synthetic Routes: Analogs in and share synthetic strategies involving sulfanyl linkages (e.g., SCH₂ bridges) and acetamide coupling. The use of DMF/LiH for stirring () and ethanol/KOH for reflux () highlights common reaction conditions for thioether and acetamide formation.
Hypothesized Activity of Target Compound:

The methylsulfanyl group could confer moderate CYP450 inhibition, while the thienopyrimidinone core may target bacterial DNA gyrase or viral proteases, based on precedents.

Limitations and Data Gaps

  • Missing Data : Melting points, solubility, and explicit bioactivity data for the target compound are unavailable in the evidence.

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